molecular formula C12H14N2O3S B2867785 Methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate CAS No. 1385463-28-4

Methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate

Cat. No.: B2867785
CAS No.: 1385463-28-4
M. Wt: 266.32
InChI Key: LTTHJXFOXMKBGB-UHFFFAOYSA-N
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Description

Methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate typically involves the reaction of 2,5-dimethylthiophene-3-carboxylic acid with cyanomethylamine and methyl chloroacetate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Acidic or basic hydrolysis conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of carboxylic acids.

Scientific Research Applications

Methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylthiophene-3-carboxylic acid: A precursor in the synthesis of Methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate.

    Methyl 2-(2,5-dimethylthiophene-3-carbonyl)aminoacetate: Lacks the nitrile group but has similar structural features.

    2,5-Dimethylthiophene-3-carbonitrile: Contains the nitrile group but lacks the ester functionality.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitrile and ester groups allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-8-6-10(9(2)18-8)12(16)14(5-4-13)7-11(15)17-3/h6H,5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTHJXFOXMKBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C(=O)N(CC#N)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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